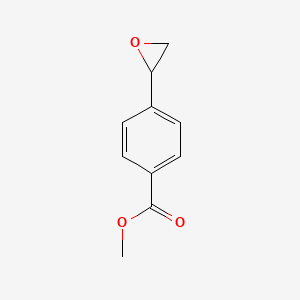

Methyl 4-(oxiran-2-yl)benzoate

描述

Methyl 4-(oxiran-2-yl)benzoate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . . This compound features an oxirane (epoxide) ring attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-(oxiran-2-yl)benzoate can be synthesized through various methods. One common approach involves the reaction of methyl 4-(2-bromoacetyl)benzoate with sodium borohydride (NaBH4) in methanol (MeOH) at 0°C . The reaction mixture is then stirred at room temperature, followed by the addition of potassium carbonate (K2CO3) and further stirring for 72 hours. The product is isolated by extraction with diethyl ether (Et2O) and purified by evaporation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality .

化学反应分析

Epoxide Ring-Opening Reactions

The epoxide group in Methyl 4-(oxiran-2-yl)benzoate undergoes nucleophilic ring-opening reactions under varied conditions. Key reactions include:

Acid-Catalyzed Hydrolysis

Reaction with water in acidic media produces diol derivatives. For example:

This reaction is typically conducted at 50–80°C with sulfuric acid as a catalyst, yielding >85% diol products .

Alcoholysis

Epoxide ring-opening with alcohols (e.g., methanol, ethanol) generates ether derivatives. A study using 2-(3,4-dimethoxyphenyl)ethanol in hexafluoroisopropanol (HFIP) with triflic acid (TfOH) as a catalyst achieved efficient ether formation at 25°C .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethanol | HFIP, TfOH (10 mol%), 25°C | Methyl 4-(2-(3,4-dimethoxyphenethoxy)benzoate) | 75% |

Aminolysis

Amines such as phenylpiperazine react with the epoxide in propan-2-ol at 80°C, followed by protonation with HCl to form water-soluble dihydrochloride salts . This method is critical for synthesizing bioactive intermediates.

Electrochemical Reactions

Electrosynthesis enables scalable epoxide functionalization. A gram-scale reaction using a Pt cathode and reticulated vitreous carbon (RVC) anode achieved 72% yield under the following conditions :

| Parameter | Value |

|---|---|

| Solvent | MeCN/HO (6:1) |

| Current | 40 mA |

| Additives | BrCHCHOH, KPO, nBuNBF |

| Reaction Time | 14 h |

This method avoids stoichiometric oxidants, aligning with green chemistry principles .

Nucleophilic Substitution at the Ester Group

The methyl ester moiety participates in substitution reactions. For example:

This reaction proceeds under reflux in methanol, facilitating ester-to-acid conversion .

Comparative Reactivity Insights

The compound’s dual functionality allows simultaneous or sequential reactions. Key comparisons include:

| Reaction Type | Epoxide Reactivity | Ester Reactivity |

|---|---|---|

| Ring-Opening | High (strain-driven) | Low |

| Oxidation/Reduction | Moderate | High (LiAlH) |

| Catalytic Functionalization | Effective (Br, TfOH) | Limited |

Mechanistic Studies

科学研究应用

Organic Synthesis

Methyl 4-(oxiran-2-yl)benzoate serves as a valuable intermediate in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex organic molecules. This property makes it a crucial component in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Products Formed |

|---|---|

| Epoxide Ring Opening | Alcohols, amines |

| Nucleophilic Substitution | Substituted benzoates |

| Reduction | Alcohol derivatives |

Research indicates that compounds containing oxirane rings exhibit various biological activities, including antimicrobial and anticancer properties. This compound has been investigated for its potential as a biochemical probe due to its reactive epoxide group. Studies have shown that it can interact with biological macromolecules, facilitating research into enzyme-catalyzed reactions and drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in drug development. Its structure allows for modifications that can lead to the creation of novel therapeutic agents. For instance, the compound's reactivity can be harnessed to design enzyme inhibitors or other bioactive molecules that target specific pathways in disease processes .

Industrial Applications

This compound finds applications in various industrial processes:

- Production of Specialty Chemicals : Its reactivity facilitates the production of specialty chemicals used in coatings, adhesives, and sealants.

- Polymer Chemistry : The epoxide group allows for polymerization reactions, making it useful in creating resins and other polymeric materials.

- Agricultural Chemicals : As an intermediate in agrochemical synthesis, it contributes to the development of pesticides and herbicides.

Case Studies

- Synthesis of Antimicrobial Agents : A study demonstrated the use of this compound as a precursor for synthesizing novel antimicrobial agents. The compound's ability to form adducts with amino acids was leveraged to enhance bioactivity against bacterial strains .

- Drug Development : In a medicinal chemistry project, researchers utilized this compound to create a series of enzyme inhibitors targeting cancer cell proliferation pathways. The modifications made to the epoxide group significantly improved the potency of these inhibitors .

作用机制

The mechanism of action of methyl 4-(oxiran-2-yl)benzoate involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and substitutions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

相似化合物的比较

Methyl 4-(oxiran-2-yl)benzoate can be compared with other similar compounds, such as:

Methyl 4-(2-bromoacetyl)benzoate: A precursor in the synthesis of this compound.

Methyl 4-(2-hydroxyethyl)benzoate: A reduction product of the epoxide ring.

Methyl 4-(2-aminomethyl)benzoate: A substitution product of the epoxide ring.

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.

生物活性

Methyl 4-(oxiran-2-yl)benzoate, an organic compound characterized by its epoxide structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a methyl ester group attached to a benzoate moiety with an oxirane (epoxide) ring. Its molecular formula is , and its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the reactivity of the epoxide group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can disrupt normal cellular functions. The following mechanisms have been identified:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, likely due to its ability to interact with cellular components and disrupt metabolic pathways.

- Anticancer Effects : Research indicates that this compound may induce apoptosis in cancer cells through its reactive epoxide, which can lead to DNA damage and subsequent cell death.

Antimicrobial Properties

Research has shown that compounds containing oxirane rings, like this compound, possess notable antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating a potent anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-(oxiran-2-ylmethoxy)benzoate | Ether derivative | Contains a methoxy group enhancing solubility |

| Ethyl 4-(oxiran-2-yl)benzoate | Ethyl ester | Different alkyl chain affecting reactivity |

| Phenyl 4-(oxiran-2-yl)benzoate | Phenolic derivative | Aromatic substitution provides distinct properties |

This compound stands out due to its combination of both the epoxide and ester functionalities, which enhances its reactivity compared to other derivatives .

Case Studies

- Antileishmanial Activity : A study investigated the synthesis of oxabicyclic derivatives related to this compound. The results indicated that these derivatives exhibited significant antileishmanial effects on Leishmania donovani parasites, suggesting potential therapeutic applications in treating leishmaniasis .

- Synergistic Effects : Another investigation revealed that combining this compound with miltefosine resulted in a synergistic effect against Leishmania species. This combination therapy could enhance treatment efficacy while potentially reducing required dosages .

属性

IUPAC Name |

methyl 4-(oxiran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGSYIMJMQBOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-25-9 | |

| Record name | methyl 4-(oxiran-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。